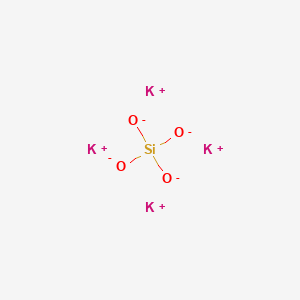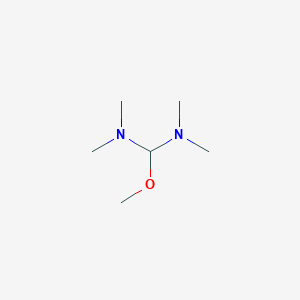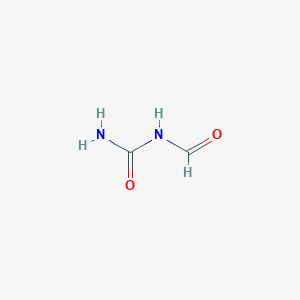
Trihydroxyde de chrome
Vue d'ensemble
Description
Chromium hydroxide, also known as Chromium(III) hydroxide, is an inorganic compound with the chemical formula Cr(OH)₃. It is typically encountered as a green, gelatinous precipitate. This compound is amphoteric, meaning it can react both as an acid and a base. Chromium hydroxide is used in various industrial applications, including as a pigment, a mordant in textile dyeing, and a catalyst for organic reactions .
Applications De Recherche Scientifique
Chromium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to change oxidation states.
Industry: In the pigment industry, chromium trihydroxide is valued for its unique green color and is used in paints and dyes.
Mécanisme D'action
Target of Action
Chromium trihydroxide, or Chromium (III) hydroxide, primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium trihydroxide interacts with its target by replacing magnesium ions (Mg2+) in ATP synthase . This interaction reduces ATP synthase activity and activates the downstream AMPK pathway, resulting in improved glucose metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Chromium trihydroxide is the insulin signaling pathway . By interacting with the beta subunit of mitochondrial ATP synthase, Chromium trihydroxide enhances insulin sensitivity and manages glucose metabolism . This action extends beyond the classical effects on the insulin-signaling pathway, influencing physiological effects apart from insulin signaling .
Pharmacokinetics
The pharmacokinetics of Chromium trihydroxide remains largely unexplored. It is known that chromium, in general, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics. It was found that after oral administration, Chromium was rapidly absorbed into the blood and was slowly eliminated, which could lead to the accumulation of Chromium in vivo .
Result of Action
The interaction of Chromium trihydroxide with its target leads to a variety of physiological effects. It enhances insulin sensitivity, manages glucose metabolism, and plays a role in anti-oxidative efficacy . These effects contribute to the potential health benefits of Chromium supplementation, especially in enhancing insulin sensitivity and managing glucose metabolism .
Action Environment
Chromium trihydroxide is a gelatinous green inorganic compound with low solubility . It is amphoteric, dissolving in both strong alkalis and strong acids . Its solubility decreases with decreasing temperature, making it an exception to the general rule that the solubility of solids increases with temperature . These properties significantly influence its action, efficacy, and stability in different environmental conditions.
Analyse Biochimique
Biochemical Properties
Chromium trihydroxide has been found to interact with various biomolecules. For instance, it has been observed to form bonds with trivalent chromium in oxyhydroxide nanomaterials . The nature of these interactions is defined through the analysis of high-resolution XPS spectra for Cr 2p3/2 and O 1s .
Cellular Effects
It is known that chromium compounds can have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of Chromium trihydroxide is complex and involves various interactions at the molecular level. For example, it has been observed to form bonds with trivalent chromium in oxyhydroxide nanomaterials .
Temporal Effects in Laboratory Settings
In laboratory settings, Chromium trihydroxide has been observed to display thermal stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium hydroxide can be synthesized through several methods:
Reaction with Alkali: One common method involves reacting an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide.
Reaction with Steam: Another method involves the reaction of chromium metal with steam at elevated temperatures.
Industrial Production Methods
In industrial settings, chromium trihydroxide is often produced by adding a solution of ammonium hydroxide to a solution of a chromium salt. This method is efficient for large-scale production .
Analyse Des Réactions Chimiques
Chromium hydroxide undergoes various types of chemical reactions:
Oxidation and Reduction: Chromium hydroxide can participate in oxidation-reduction reactions due to its ability to change oxidation states.
Acid-Base Reactions: As an amphoteric compound, chromium trihydroxide can react with both acids and bases.
Substitution Reactions: Chromium hydroxide can also undergo substitution reactions, where ligands in the coordination sphere of the chromium ion are replaced by other ligands.
Comparaison Avec Des Composés Similaires
Chromium hydroxide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr₂O₃): Unlike chromium trihydroxide, chromium(III) oxide is a stable, crystalline compound used primarily as a pigment.
Chromium(III) sulfate (Cr₂(SO₄)₃): This compound is used in tanning leather and as a mordant in dyeing.
Chromium(III) chloride (CrCl₃): This compound is used in the synthesis of other chromium compounds and as a catalyst in organic reactions
Chromium hydroxide is unique due to its amphoteric nature and its ability to form complex ions, making it versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
chromium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQZGGLHVSEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051651 | |
| Record name | Chromium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Blue to green solid; [ICSC] Practically insoluble in water; [Merck Index], BLUE-TO-GREEN POWDER OR BLACK PARTICLES. | |
| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trihydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In an experiment performed under inert gas atmosphere, the solubility /in water/ of freshly precipitated chromium(III) hydroxide was determined from under-saturation and from over-saturation at different pH. As an amphoteric hydroxide, the solubility curve of chromium(III) hydroxide is parabolic, depending on pH. The solubility is as follows: >pH 4: moderately soluble; pH 6.8 - 11.5: insoluble; > pH 11.5 - 14 slightly soluble ... at pH 4, the solubility was about 520 mg/L; at pH 6.8 to 11.8, the solubility was about 0.005 mg/L, Insoluble in water, Soluble in acids and strong alkalies, Solubility in water: none | |
| Record name | CHROMIUM TRIHYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Green, gelatinous precipitate | |
CAS No. |
1308-14-1 | |
| Record name | Chromium trihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium (III) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM TRIHYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















